

# Application Notes: B-428 Immunofluorescence Staining

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## Compound of Interest

Compound Name: B-428

Cat. No.: B1201740

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These application notes provide a detailed protocol for the immunofluorescence (IF) staining of cells using the **B-428** antibody. The following procedures and recommendations are intended to guide researchers, scientists, and drug development professionals in achieving optimal staining results and reliable data.

## Data Summary

The following table summarizes recommended starting concentrations and incubation parameters for the **B-428** antibody in various applications. It is important to note that optimal conditions may vary depending on the specific cell type, experimental model, and research question.

Parameter	Condition	Notes
Fixation	4% Paraformaldehyde in PBS	15 minutes at room temperature.
Permeabilization	0.25% Triton X-100 in PBS	10 minutes at room temperature.
Blocking	1% BSA, 22.52 mg/mL glycine in PBST	30 minutes at room temperature.
Primary Antibody (B-428) Dilution	1:250 - 1:1000	Incubate overnight at 4°C.
Secondary Antibody Dilution	1:500 - 1:2000	Incubate for 1-2 hours at room temperature, protected from light.
Washes	PBS	3 x 5 minutes each after antibody incubations.

## Experimental Protocol: Immunofluorescence Staining

This protocol outlines the step-by-step procedure for immunofluorescent staining of adherent cells cultured on glass coverslips using the **B-428** antibody.

Materials:

- **B-428** Primary Antibody
- Fluorescently-conjugated Secondary Antibody
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton X-100 in PBS

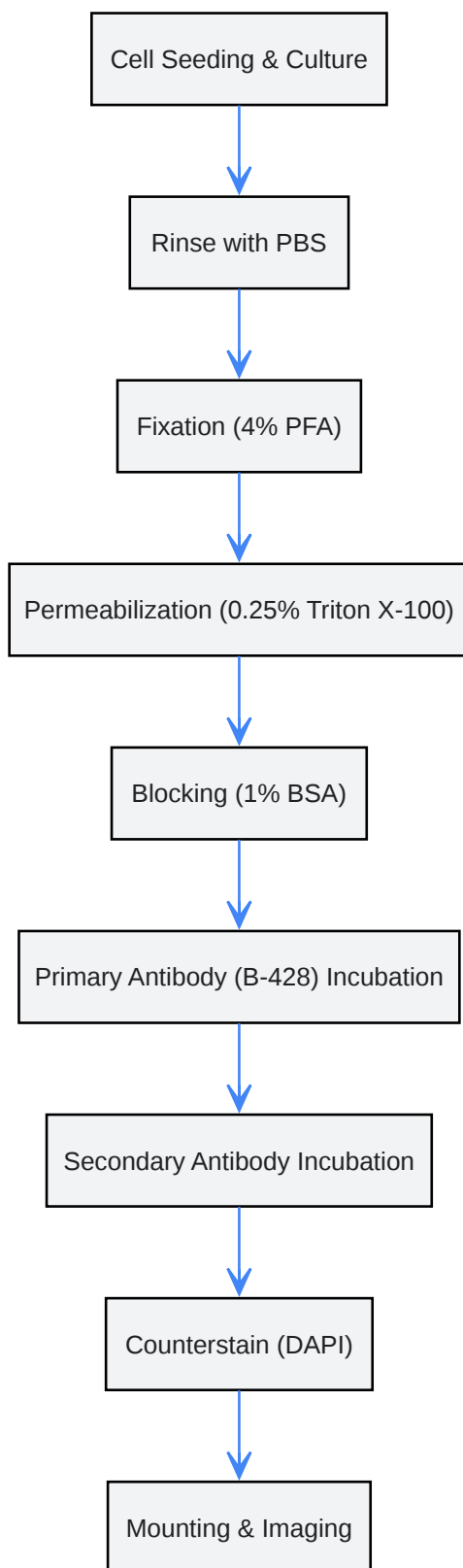
- Blocking Buffer (1% BSA, 22.52 mg/mL glycine in PBS with 0.1% Tween 20)
- Mounting Medium with DAPI
- Glass coverslips and microscope slides
- Staining chambers or a humidified chamber

#### Procedure:

- Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
- Rinsing: Gently rinse the cells twice with PBS to remove any residual culture medium.
- Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to intracellular targets.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30 minutes at room temperature in a humidified chamber.
- Primary Antibody Incubation: Dilute the **B-428** primary antibody to the desired concentration in the Blocking Buffer. Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Washing: The following day, wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in the Blocking Buffer. Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature in a humidified chamber, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

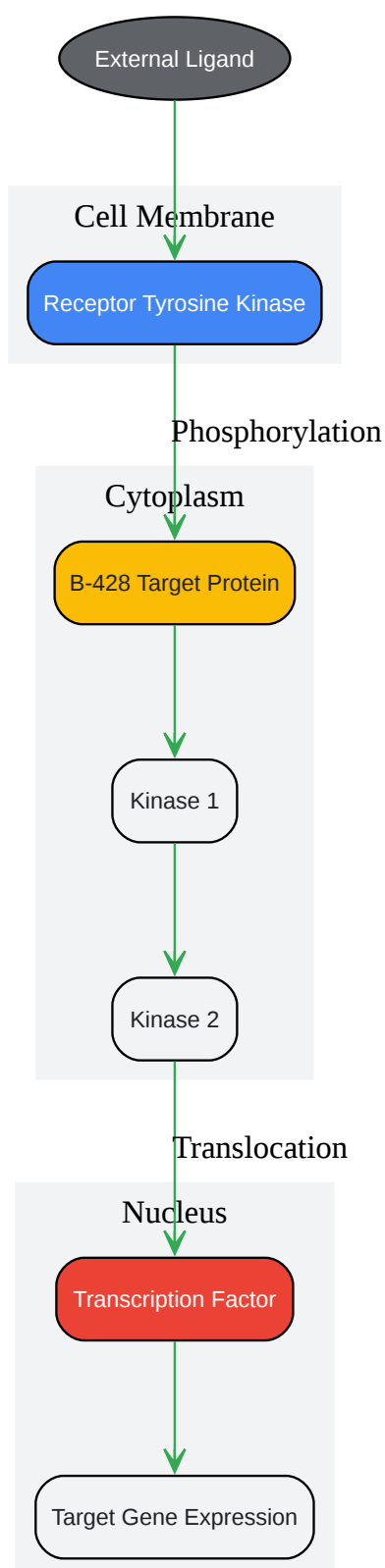
- Counterstaining: Briefly rinse the coverslips with distilled water.
- Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- Sealing and Imaging: Seal the edges of the coverslips with nail polish and allow them to dry. Image the slides using a fluorescence or confocal microscope.

## Diagrams



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Caption: Workflow for **B-428** Immunofluorescence Staining.



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Caption: Hypothetical **B-428** Target Signaling Pathway.

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